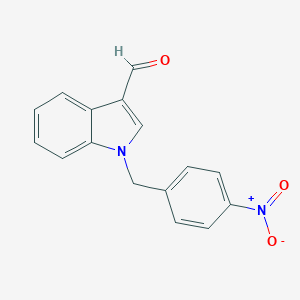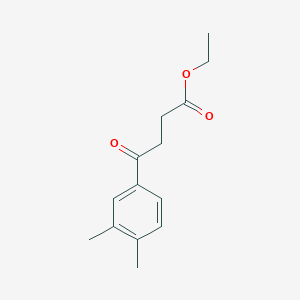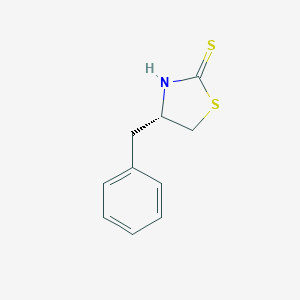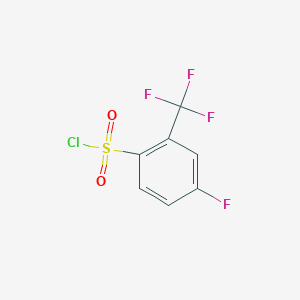
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is efficiently achieved through the triflic acid-mediated Prins cyclization of homopropargylic alcohols with aldehydes. This method affords the compound highly regioselectively, laying the groundwork for its application in various C–C coupling reactions such as Suzuki, Heck, Stille, and Sonogashira coupling, transforming the dihydropyran into different 4-alkyl and aryl substituted products (Saikia, Ghosh, & Kautarya, 2016).
Molecular Structure Analysis
The structure of related compounds has been extensively studied, revealing detailed insights into molecular conformations and interactions. For example, compounds with closely related structures demonstrate various types of hydrogen bonding and molecular conformations, contributing to their stability and reactivity. Such detailed structural analyses are crucial for understanding the reactivity and properties of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate derivatives (Sagar et al., 2017).
Chemical Reactions and Properties
This compound is known for its role in facilitating various chemical reactions. It has been used as a precursor in the regio- and diastereoselective synthesis of dihydropyrans and pyranopyrans via oxonium-ene reaction of β-allenols and aldehydes, demonstrating its versatility in synthesizing complex heterocyclic structures (Devi, Sultana, Borah, & Saikia, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Dihydropyrans : It is used in the Prins cyclization of homopropargylic alcohols with aldehydes to afford 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates. These compounds are then transformed into different 4-alkyl and aryl substituted products using Suzuki, Heck, Stille, and Sonogashira coupling reactions (Saikia et al., 2016).
Total Asymmetric Synthesis of Natural Products : For example, the synthesis of natural product (+)-civet using trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Prins cyclization of acrylyl enol ethers to 5,6-dihydro-2H-pyran-2-acetates (Sultana et al., 2013).
Oxonium-Ene Reaction : Bismuth trifluoromethanesulfonate is used for preparing dihydropyrans from β-allenols and aldehydes via oxonium-ene reaction, showing high regioselectivity (Devi et al., 2018).
Tetrahydropyranylation of Alcohols and Phenols : Using titanium(IV) salophen trifluoromethanesulfonate as a catalyst, it enables selective tetrahydropyranylation of alcohols and phenols with 3,4-dihydro-2H-pyran (Yadegari & Moghadam, 2016).
Catalysis in Alcohol and Phenol Protection : As part of a catalyst, it's used in the trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS) and their tetrahydropyranylation with 3,4-dihydro-2H-pyran (Zadehahmadi et al., 2015).
Synthesis of Push-Pull Alkenes : This compound is synthesized as part of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone (Shizheng et al., 1998).
Synthesis of Dibenzo[b,d]pyran Derivatives : Used in the synthesis of dibenzo[b,d]pyran derivatives via a domino Pechmann–dehydration reaction (Chen et al., 2012).
Ring Opening of Oxiranes : Promotes ring opening reactions of oxirane derivatives, with the reaction course highly affected by the structures and substitution pattern of the substrates (Murata et al., 1982).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAHEXKUMUTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463409 | |
| Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
CAS RN |
188975-30-6 | |
| Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188975-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)


![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)




